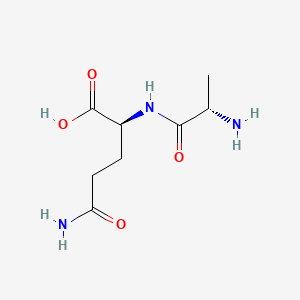

l-Alanyl-l-glutamine

説明

アラニルグルタミンは、アラニンとグルタミンという2つのアミノ酸からなるジペプチドです。その安定性と溶解性から、ダイエットサプリメント、静脈栄養、細胞培養で広く使用されています。 この化合物は、水溶液中で分解する遊離グルタミンとは異なり、滅菌手順に耐えることができるため、特に価値があります .

合成経路と反応条件:

- 一方は、N-(α-クロロ)-プロピオニル-グルタミンをヒドラジン化合物と反応させて粗アラニルグルタミンを得る方法です。この粗生成物を無水メタノールと混合してろ過ケーキを形成し、これを水に溶解して加熱し、エタノールを加えます。 溶液を冷却すると、純粋なアラニルグルタミンが得られます .

- もう一方は、アミノ酸エステルアシル転移酵素を発現する固定化大腸菌を使用する方法です。 この方法では、組み換え細菌をアルギン酸カルシウムビーズに埋め込み、その後、連続生産用の管状反応器で使用されます .

工業生産方法:

- アラニルグルタミンの工業生産では、その効率性と安定性からバイオテクノロジー的手法が用いられることがよくあります。 固定化細胞を連続生産システムで使用することは一般的な手法であり、高い生産性と安定性を確保します .

反応の種類:

- アラニルグルタミンは主に加水分解を受け、構成アミノ酸であるアラニンとグルタミンに分解されます .

- また、ペプチド結合形成反応にも参加し、より大きなペプチド鎖に取り込まれる可能性があります。

一般的な試薬と条件:

- 加水分解には通常、水溶液が必要で、酵素または酸性/塩基性条件によって触媒される場合があります。

- ペプチド結合形成には、しばしばカルボジイミドなどのカップリング試薬が側反応を防ぐための保護基の存在下で使用されます。

主な生成物:

化学:

生物学:

- 細胞培養では、アラニルグルタミンは安定性から遊離グルタミンよりも好まれます。 細胞の成長と機能に不可欠なグルタミンの安定した供給源を提供します .

医学:

- アラニルグルタミンは、重症の病気、やけど、外傷の患者をサポートするための静脈栄養に使用されます。 腸の完全性を維持し、感染率を抑制し、免疫機能をサポートします .

産業:

作用機序

アラニルグルタミンは、アラニンとグルタミンに分解されて作用を発揮します。グルタミンは、免疫系や消化器系など、急速に分裂する細胞にとって重要な栄養素です。タンパク質合成、窒素輸送、細胞エネルギー産生をサポートします。 ジペプチド型は、遊離グルタミンで起こるような急速な分解を防ぎ、グルタミンの安定供給を確保します .

類似化合物:

グルタミン: 遊離グルタミンは水溶液中で不安定で、急速に分解してアンモニアとピロリジンカルボン酸を生成します.

グリシル-グルタミン: グルタミンの安定な供給源を提供する別のジペプチドですが、アラニルグルタミンと比較して溶解性と安定性のプロファイルが異なる場合があります.

独自性:

- アラニルグルタミンは、高い溶解性と安定性を持ち、臨床および研究設定において特に価値があります。 滅菌に耐え、グルタミンの安定供給を提供できる点は、他のグルタミン源とは異なる点です .

類似化合物との比較

Glycyl-glutamine: Another dipeptide that provides a stable source of glutamine but may have different solubility and stability profiles compared to alanyl glutamine.

Uniqueness:

- Alanyl glutamine’s high solubility and stability make it particularly valuable in clinical and research settings. Its ability to withstand sterilization and provide a consistent supply of glutamine sets it apart from other glutamine sources .

生物活性

L-Alanyl-L-glutamine (Ala-Gln) is a dipeptide formed from the amino acids alanine and glutamine. It has garnered attention for its potential biological activities, particularly in enhancing nutritional support and promoting recovery in various clinical and physiological contexts. This article explores the biological activity of Ala-Gln, focusing on its effects in clinical settings, metabolic processes, and overall health benefits based on diverse research findings.

1. Clinical Applications

1.1 Intensive Care Unit (ICU) Patients

A study conducted on critically ill patients demonstrated that supplementation with this compound in parenteral nutrition significantly improved clinical outcomes. Patients receiving Ala-Gln showed a notable increase in plasma glutamine concentrations, leading to enhanced survival rates at six months—66.7% for the treatment group compared to 40% for controls . This suggests that Ala-Gln supplementation may mitigate glutamine deficiency associated with critical illness.

1.2 Infectious Morbidity

Another randomized trial investigated the impact of this compound-enriched total parenteral nutrition (TPN) on patients recovering from secondary peritonitis. The results indicated that those receiving Ala-Gln had improved nitrogen balance and lower rates of infectious complications, highlighting its role in enhancing immune function and recovery .

2. Metabolic Effects

2.1 Growth Performance in Animal Models

Research involving dietary supplementation with Ala-Gln has shown significant improvements in growth performance metrics such as weight gain, feed efficiency, and protein retention in animal models. For instance, studies on sturgeon revealed that dietary Ala-Gln supplementation led to alterations in gene expression related to metabolism and immune function .

2.2 Transcriptomic Analysis

Transcriptome profiling of sturgeon fed with Ala-Gln indicated a substantial impact on metabolic pathways, including those involved in replication and repair processes. A total of 2891 differentially expressed genes were identified, with significant enrichment in pathways related to cytokine interactions and lipid metabolism .

3.1 Cytoprotective Effects

Ala-Gln has been shown to exert cytoprotective effects during resistance exercise by reducing inflammatory responses and promoting recovery from muscle damage . In rat models subjected to intense exercise, chronic oral administration of Ala-Gln resulted in improved muscle recovery and reduced oxidative stress markers.

3.2 Fluid Regulation and Ergogenic Benefits

In a controlled trial assessing the acute effects of Ala-Gln ingestion during dehydration, participants experienced increased time to exhaustion during exercise. This ergogenic effect was attributed to enhanced fluid and electrolyte uptake, suggesting that Ala-Gln may play a role in hydration strategies for athletes .

4. Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

5. Conclusion

This compound demonstrates significant biological activity across various contexts, particularly in clinical nutrition and metabolic health. Its ability to enhance recovery from critical illness, improve growth performance in animals, and provide cytoprotective effects during physical stress underscores its potential as a valuable nutritional supplement. Future research is warranted to further elucidate its mechanisms of action and optimize its applications in both clinical and athletic settings.

化学反応の分析

Chloropropionic Acid Pathway

Steps :

-

Halogenation :

-

Condensation (Schotten–Baumann) :

-

Ammonolysis :

-

By-products : Alanyl-glutamic acid and tripeptides, removed via anion resin treatment and recrystallization .

-

Yield : Not explicitly stated, but intermediates show higher stability compared to bromo analogues .

Catalytic Hydrogenation Route

Steps :

-

Imine Formation :

-

Hydrogenation :

Hydrolytic Degradation

Enzymatic Degradation

-

Peptidases : E. coli PepA, PepB, PepD, and PepN hydrolyze Ala-Gln with broad specificity .

-

Mitigation : Gene knockout (pepA pepB pepD pepN) reduces degradation by >90% .

Critical Reaction Parameters

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192658 | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; Weak savoury aroma | |

| Record name | Alanylglutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39537-23-0 | |

| Record name | L-Alanyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39537-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039537230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanyl glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine, L-alanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYL GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JDO2770Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。